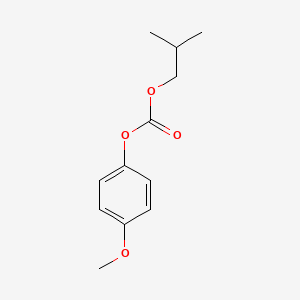

isobutyl 4-methoxyphenyl carbonate

Description

Properties

IUPAC Name |

(4-methoxyphenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(2)8-15-12(13)16-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHVQXDNFHZQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Key Observations:

Functional Group Reactivity: The target carbonate lacks the electrophilic chloroformate group present in isobutyl chloroformate, which is highly reactive and toxic . Carbonates are typically milder, making them preferable for controlled reactions (e.g., drug synthesis). The methoxycarbonyl group in dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate shares similarities with the methoxyphenyl group in the target compound, suggesting comparable electronic effects (e.g., electron-donating properties) but differing steric profiles.

Toxicity and Safety :

- Isobutyl chloroformate’s acute toxicity necessitates stringent handling protocols, whereas the dimethyl compound in exhibits low toxicity (LD₅₀ = 10,000 mg/kg) . The target carbonate’s toxicity profile is likely closer to the latter due to the absence of reactive chloride groups.

Physical Properties :

- The methoxyphenyl group in the target compound may enhance solubility in polar solvents compared to the fluorophenyl group in methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate . Fluorine’s electronegativity often reduces solubility relative to methoxy substituents.

Regulatory and Environmental Impact: Isobutyl chloroformate is classified as hazardous under AEGL guidelines , while dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate is regulated under IMDG 3077 for environmental hazards .

Research Implications and Gaps

- Synthetic Utility : The carbonate group in the target compound may offer advantages in stepwise synthesis over chloroformates, which are prone to rapid hydrolysis .

- Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and toxicity are unavailable in the provided evidence. Further studies are required to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.